Serdemetan

Description

This compound has been used in trials studying the treatment of Neoplasms.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Properties

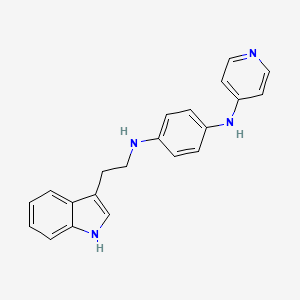

IUPAC Name |

1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4/c1-2-4-21-20(3-1)16(15-24-21)9-14-23-17-5-7-18(8-6-17)25-19-10-12-22-13-11-19/h1-8,10-13,15,23-24H,9,14H2,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGSUKYESLWKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)NC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236830 | |

| Record name | Serdemetan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881202-45-5 | |

| Record name | Serdemetan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881202455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serdemetan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12027 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Serdemetan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SERDEMETAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID6YB4W3V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Serdemetan's Mechanism of Action in p53 Wild-Type Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serdemetan (JNJ-26854165) is a small molecule that has been investigated for its anticancer properties. Initially developed as an antagonist of the Human Double Minute 2 (HDM2) protein, its mechanism of action is now understood to be multifaceted, particularly in cancer cells expressing wild-type p53. This technical guide provides an in-depth exploration of this compound's core mechanisms, focusing on its impact on the p53 signaling pathway and a more recently elucidated role in the disruption of cholesterol homeostasis. This document synthesizes quantitative data from preclinical studies, outlines detailed experimental protocols for key assays, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: A Dual-Pronged Approach

This compound exerts its anticancer effects in p53 wild-type cells through two primary, and potentially interconnected, mechanisms:

-

Inhibition of the MDM2-p53 Interaction: this compound was first identified as a molecule that disrupts the interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[1][2] In unstressed cells, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. By antagonizing this interaction, this compound stabilizes p53, leading to its accumulation in the nucleus.[2] This accumulation allows p53 to act as a transcription factor, inducing the expression of target genes involved in cell cycle arrest and apoptosis.[3][4]

-

Disruption of Cholesterol Transport: A significant body of evidence now indicates that this compound also functions by inhibiting cholesterol transport, a mechanism that appears to be independent of both p53 and MDM2 status.[5][6] This effect is mediated through the enhanced degradation of the ATP-binding cassette transporter A1 (ABCA1), a key protein involved in cholesterol efflux.[5] The inhibition of cholesterol transport leads to the accumulation of cholesterol within the cell, inducing a phenotype reminiscent of lysosomal storage diseases and contributing to cell death.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various preclinical studies.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | p53 Status | Cancer Type | IC50 (µM) | Reference(s) |

| HCT116 | Wild-Type | Colon Cancer | 0.97 | [5] |

| H460 | Wild-Type | Lung Cancer | 3.9 | [5] |

| A549 | Wild-Type | Lung Cancer | 8.7 | [5] |

| OCI-AML-3 | Wild-Type | Acute Myeloid Leukemia | 0.24 | [3][7] |

| MOLM-13 | Wild-Type | Acute Myeloid Leukemia | 0.33 | [3][7] |

| NALM-6 | Wild-Type | Acute Lymphoblastic Leukemia | 0.32 | [3][7] |

| REH | Wild-Type | Acute Lymphoblastic Leukemia | 0.44 | [3][7] |

| MM.1S | Wild-Type | Multiple Myeloma | 1.43 | [6] |

| U266 | Mutant | Multiple Myeloma | 2.37 | [6] |

| JeKo-1 | Wild-Type | Mantle Cell Lymphoma | 0.25 | [6] |

| MAVER-1 | Mutant | Mantle Cell Lymphoma | 0.83 | [6] |

Note: While a specific binding affinity (Kd or Ki) for this compound to MDM2 has not been definitively reported in the reviewed literature, its functional antagonism of the MDM2-p53 interaction is well-documented.

Table 2: Effects of this compound on Cellular Processes in p53 Wild-Type Cells

| Cellular Process | Cell Line(s) | This compound Concentration | Observed Effect | Reference(s) |

| Cell Cycle | H460, A549 | 0.25 µM, 5 µM | G2/M phase arrest | [4] |

| MCL and MM cells | IC50 concentrations | S-phase arrest | [6] | |

| Apoptosis | p53 wild-type cells | Not specified | Induction of early apoptosis | [3][7] |

| wtp53-bearing cells | Not specified | Caspase-3 activation | [6] | |

| p53 & Target Gene Upregulation | H460, A549, p53-WT HCT116 | 0.5 - 10 µM | Increased expression of p53 and p21 | [4][5] |

| wtp53 MCL and MM cells | Not specified | Induction of p53, HDM2, and p21 | [6] | |

| Cholesterol Efflux | MCL, MM, and 293T cells | 5 µM | 10-25% decrease in cholesterol efflux | [5] |

| ABCA1 Protein Levels | JeKo-1 cells | Not specified | Half-life decreased from 106.2 min to 66.3 min | [5] |

Signaling Pathways and Experimental Workflows

This compound's Impact on the p53 Signaling Pathway

The following diagram illustrates the canonical p53 signaling pathway and the intervention point of this compound.

This compound's Role in Cholesterol Transport Inhibition

This diagram illustrates the proposed mechanism by which this compound affects cholesterol transport.

Experimental Workflow: Assessing this compound's Effects

The following diagram outlines a typical experimental workflow to characterize the effects of this compound on cancer cells.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

Objective: To detect changes in the protein levels of p53, MDM2, p21, and ABCA1 following this compound treatment.

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples on a 10-12% SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, ABCA1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells, and wash with PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium iodide and 100 µg/mL RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Immunoprecipitation of the MDM2-p53 Complex

Objective: To assess the disruption of the MDM2-p53 interaction by this compound.

Protocol:

-

Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an anti-MDM2 antibody or an isotype control IgG overnight at 4°C.

-

Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution: Elute the proteins from the beads by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against p53 and MDM2.

Conclusion

This compound presents a compelling case study in drug action, with a mechanism that has evolved from a singular focus on the p53-MDM2 axis to a more complex, dual-action model involving the fundamental process of cholesterol transport. In p53 wild-type cells, the ability of this compound to stabilize p53 and induce downstream pro-apoptotic and cell cycle arrest pathways remains a cornerstone of its activity. However, the discovery of its p53-independent effects on cholesterol homeostasis provides a broader understanding of its cytotoxicity and suggests potential efficacy in a wider range of tumor types. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental methodologies, to aid researchers in the continued exploration of this and similar targeted anticancer agents.

References

- 1. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paradoxical Association of Enhanced Cholesterol Efflux With Increased Incident Cardiovascular Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p53 controls choice between apoptotic and non-apoptotic death following DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow cytometric analysis of p53-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural insight into the molecular mechanism of p53-mediated mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Serdemetan: An In-Depth Technical Guide to a Novel HDM2 Ubiquitin Ligase Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdemetan (also known as JNJ-26854165) is a small-molecule, orally bioavailable tryptamine derivative that has been investigated as a potential antineoplastic agent.[1][2] It was initially identified for its ability to induce the tumor suppressor protein p53.[3] The primary mechanism of action of this compound is the antagonism of the Human Double Minute 2 (HDM2) E3 ubiquitin ligase, a critical negative regulator of p53.[3][4] In cancer cells with wild-type p53, overexpression of HDM2 leads to the ubiquitination and subsequent proteasomal degradation of p53, thereby abrogating its tumor-suppressive functions. By disrupting the HDM2-p53 interaction, this compound aims to stabilize and reactivate p53, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells. The activity of p53 is tightly controlled by its principal cellular antagonist, HDM2. HDM2 is an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome. This creates a negative feedback loop, as p53 itself transcriptionally upregulates HDM2.

Quantitative Data

The following tables summarize the available quantitative data for this compound from various preclinical and clinical studies.

In Vitro Efficacy: IC₅₀ Values

| Cell Line | Cancer Type | p53 Status | IC₅₀ (µM) | Incubation Time (hours) |

| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 0.24 | 72 |

| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 0.33 | 72 |

| NALM-6 | Acute Lymphoblastic Leukemia | Wild-Type | 0.32 | 72 |

| REH | Acute Lymphoblastic Leukemia | Wild-Type | 0.44 | 72 |

| H460 | Non-Small Cell Lung Cancer | Wild-Type | 3.9 | 48-72 |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | 8.7 | 48-72 |

| HCT116 p53-WT | Colorectal Cancer | Wild-Type | 0.97 | 48-72 |

| HCT116 p53-null | Colorectal Cancer | Null | 7.74 | 48-72 |

| HMEC-1 | Microvascular Endothelial | Not Applicable | 7.01 | 48-72 |

| MAVER-1 | Mantle Cell Lymphoma | Mutant | ~0.83-2.23 | 72 |

| JeKo-1 | Mantle Cell Lymphoma | Mutant | ~0.83-2.23 | 72 |

| MM.1S | Multiple Myeloma | Mutant | ~2.37-2.48 | 72 |

| U266 | Multiple Myeloma | Mutant | ~2.37-2.48 | 72 |

| 293T | Embryonic Kidney | Wild-Type | 1.59 | 72 |

Data compiled from multiple sources.[4][6]

In Vivo Efficacy

| Xenograft Model | Cancer Type | Dosage and Administration | Outcome |

| Solid Tumor Xenografts (various) | Various | 20 mg/kg, oral gavage, daily for 5 days, repeated for 6 weeks | Significant differences in event-free survival (EFS) distribution in 18 of 37 evaluable solid tumors. |

| ALL Xenografts | Acute Lymphoblastic Leukemia | 20 mg/kg, oral gavage, daily for 5 days, repeated for 6 weeks | Significant differences in EFS distribution in 5 of 7 evaluable ALL xenografts. |

| H460 | Non-Small Cell Lung Cancer | 50 mg/kg | Enhanced radiation-induced tumor growth delay. |

| A549 | Non-Small Cell Lung Cancer | 50 mg/kg | Enhanced radiation-induced tumor growth delay. |

Clinical Pharmacokinetics (Phase I)

| Parameter | Value | Dosing Schedule |

| Maximum Tolerated Dose (MTD) | 350 mg | Once daily |

| Mean Cₘₐₓ (at 300 mg/day) | 2,330 ng/mL | Once daily |

| Mean AUC₀₋₂₄ₕ (at 300 mg/day) | 43.0 µg·h/mL | Once daily |

| Elimination Half-life (t₁/₂) | 2-3 days | Not specified |

Data from a Phase I study in patients with advanced solid tumors.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format to determine the effect of this compound on cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (JNJ-26854165)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend cells in complete medium.

-

Count cells and adjust the density to plate 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

-

Clonogenic Survival Assay

This assay assesses the long-term ability of single cells to form colonies after treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Trypsin-EDTA

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding:

-

Prepare a single-cell suspension.

-

Seed a low, predetermined number of cells (e.g., 500-1000 cells) per well in 6-well plates.

-

Allow cells to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

After treatment, wash the cells with PBS and replace with fresh, drug-free medium.

-

-

Colony Formation:

-

Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.

-

-

Staining and Counting:

-

Wash the wells with PBS.

-

Fix the colonies with 10% formalin for 15 minutes.

-

Stain the colonies with crystal violet solution for 30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

-

PE = (number of colonies formed / number of cells seeded) x 100%

-

SF = (number of colonies formed after treatment) / (number of cells seeded x PE)

-

Western Blotting for p53 and HDM2

This protocol is for detecting changes in protein levels of p53 and HDM2 following this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-HDM2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Treat cells with this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize protein levels.

-

Co-Immunoprecipitation (Co-IP) for HDM2-p53 Interaction

This protocol is used to assess the effect of this compound on the interaction between HDM2 and p53.

Materials:

-

Cancer cell lines

-

This compound

-

Non-denaturing lysis buffer

-

Primary antibody for immunoprecipitation (e.g., anti-HDM2)

-

Protein A/G agarose beads

-

Primary antibodies for Western blotting (anti-p53, anti-HDM2)

Procedure:

-

Cell Lysis:

-

Treat cells with this compound.

-

Lyse cells in non-denaturing lysis buffer.

-

-

Immunoprecipitation:

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-HDM2) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in Laemmli buffer.

-

-

Western Blotting:

-

Perform Western blotting on the eluted samples to detect the co-immunoprecipitated protein (e.g., p53).

-

Also, probe for the immunoprecipitated protein (e.g., HDM2) as a control.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The p53-HDM2 signaling pathway and the point of intervention by this compound.

Experimental Workflow Diagram

Caption: Workflow for determining the IC₅₀ of this compound using an MTT cell viability assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | C21H20N4 | CID 11609586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

Serdemetan: A Technical Guide to its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serdemetan (JNJ-26854165) is a small-molecule antagonist of the Human Double Minute 2 (HDM2) ubiquitin ligase, a critical negative regulator of the p53 tumor suppressor. By disrupting the interaction between MDM2 and p53, this compound stabilizes and activates p53, leading to the induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanisms of this compound-induced apoptosis, detailed experimental protocols for its investigation, and a summary of its effects on various cancer cell lines.

Introduction

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1] A key mechanism of p53-mediated tumor suppression is the induction of apoptosis, or programmed cell death. The activity of p53 is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1][2] In many cancers, MDM2 is overexpressed, leading to the inactivation of wild-type p53 and allowing for uncontrolled cell proliferation and survival.[2]

This compound is an orally bioavailable tryptamine derivative that was developed to inhibit the MDM2-p53 interaction.[3] By binding to MDM2, this compound prevents the degradation of p53, leading to its accumulation and the subsequent activation of p53-dependent signaling pathways that culminate in apoptosis.[2][3] This guide will explore the molecular mechanisms underlying this compound's pro-apoptotic activity and provide detailed methodologies for its preclinical evaluation.

Mechanism of Action: The p53-Dependent Apoptotic Pathway

This compound's primary mechanism of action is the disruption of the MDM2-p53 complex. This restores p53 function, initiating a transcriptional program that leads to apoptosis.

The MDM2-p53 Signaling Axis

The interaction between p53 and MDM2 is a well-established negative feedback loop. p53 can transcriptionally activate the MDM2 gene, and the resulting MDM2 protein, in turn, binds to p53 and promotes its ubiquitination and degradation.[1] this compound acts by inhibiting the E3 ligase activity of MDM2, thereby preventing the degradation of p53.[2] This leads to an increase in the intracellular levels of p53, allowing it to function as a transcription factor.

Caption: this compound inhibits MDM2, preventing p53 ubiquitination and degradation.

p53-Mediated Transcriptional Activation of Pro-Apoptotic Genes

Once stabilized, p53 translocates to the nucleus and activates the transcription of a suite of genes involved in apoptosis. A critical group of these target genes belongs to the B-cell lymphoma 2 (Bcl-2) family of proteins.[4][5] p53 can directly upregulate the expression of pro-apoptotic Bcl-2 family members, including:

-

Bax (Bcl-2-associated X protein): A key effector of apoptosis that oligomerizes at the mitochondrial outer membrane, leading to its permeabilization.[4][6]

-

PUMA (p53 upregulated modulator of apoptosis): A BH3-only protein that can directly activate Bax and Bak, and also inhibit anti-apoptotic Bcl-2 proteins.[5]

-

Noxa: Another BH3-only protein that primarily neutralizes the anti-apoptotic proteins Mcl-1 and Bcl-2.[5]

The increased expression of these pro-apoptotic proteins shifts the balance within the Bcl-2 family, favoring mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating the caspase cascade and executing apoptosis.[5][6]

Caption: Activated p53 upregulates pro-apoptotic Bcl-2 family members, leading to apoptosis.

Quantitative Data on this compound's Anti-Proliferative and Pro-Apoptotic Activity

The efficacy of this compound has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference(s) |

| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 0.24 | [3] |

| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 0.33 | [3] |

| NALM-6 | Acute Lymphoblastic Leukemia | Wild-Type | 0.32 | [3] |

| REH | Acute Lymphoblastic Leukemia | Wild-Type | 0.44 | [3] |

| H460 | Non-Small Cell Lung Cancer | Wild-Type | Not specified | [3] |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | Not specified | [3] |

| HCT116 (p53-WT) | Colorectal Cancer | Wild-Type | Not specified | [3] |

| HCT116 (p53-null) | Colorectal Cancer | Null | Not specified | [3] |

Experimental Protocols for Investigating this compound-Induced Apoptosis

To assess the pro-apoptotic effects of this compound in a laboratory setting, a series of well-established assays can be employed. The following are detailed protocols for key experiments.

Cell Viability Assay (WST-1)

This colorimetric assay measures the metabolic activity of viable cells to determine cytotoxicity.

Caption: Workflow for the WST-1 cell viability assay.

Materials:

-

96-well cell culture plates

-

Cell Proliferation Reagent WST-1

-

Microplate reader

Procedure:

-

Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.[7]

-

Treat cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of WST-1 reagent to each well.[7]

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.[8] The reference wavelength should be greater than 600 nm.[7]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-MDM2, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for the desired time, then harvest and lyse the cells in RIPA buffer.[9]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[1]

-

Incubate the membrane with the primary antibody overnight at 4°C.[10]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for Annexin V/PI apoptosis detection by flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells after treatment with this compound.

-

Wash the cells with cold PBS and centrifuge.[11]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][12]

-

Add 400 µL of 1X Binding Buffer to each tube.[13]

-

Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This fluorometric assay measures the activity of key executioner caspases.

Materials:

-

Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)

-

Cell lysis buffer

-

Fluorometric plate reader

Procedure:

-

Prepare cell lysates from this compound-treated and control cells.[14]

-

In a 96-well plate, add cell lysate to each well.

-

Prepare a reaction mixture containing the caspase-3/7 substrate in assay buffer.

-

Add the reaction mixture to each well containing cell lysate.

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Measure the fluorescence with an excitation wavelength of ~380-400 nm and an emission wavelength of ~440-505 nm.[15][16]

Conclusion

This compound represents a promising therapeutic strategy for cancers with wild-type p53 by reactivating the p53 tumor suppressor pathway to induce apoptosis. Its mechanism of action is centered on the inhibition of the MDM2 E3 ubiquitin ligase, leading to the stabilization and activation of p53. This, in turn, transcriptionally upregulates pro-apoptotic Bcl-2 family members, tipping the cellular balance towards programmed cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the pro-apoptotic effects of this compound and similar compounds in a preclinical setting. Further research into the nuanced downstream effects of this compound on the broader apoptosis signaling network will continue to refine our understanding of its therapeutic potential.

References

- 1. peakproteins.com [peakproteins.com]

- 2. Facebook [cancer.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nms.ac.jp [nms.ac.jp]

- 6. p53-dependent-apoptosis-pathways - Ask this paper | Bohrium [bohrium.com]

- 7. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. nanopartikel.info [nanopartikel.info]

- 9. bio-rad.com [bio-rad.com]

- 10. cdn.origene.com [cdn.origene.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 15. Optimization of a fluorogenic assay to determine caspase 3/7 activity in meat extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. stemcell.com [stemcell.com]

Preliminary studies of Serdemetan in novel cancer models

This in-depth technical guide provides a comprehensive overview of the preliminary studies of Serdemetan (also known as JNJ-26854165) in various novel cancer models. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, preclinical efficacy, and experimental protocols associated with this investigational anticancer agent.

Core Mechanism of Action

This compound is an orally bioavailable small molecule that was initially developed as an antagonist of the Human Double Minute 2 (HDM2) protein, a key negative regulator of the p53 tumor suppressor.[1][2][3][4] By inhibiting the interaction between HDM2 and p53, this compound prevents the proteasomal degradation of p53, leading to its accumulation and the subsequent activation of p53-mediated signaling pathways.[2][3] This restoration of p53 function can induce tumor cell apoptosis.[2][3]

Interestingly, further research has revealed that this compound's anticancer activities are not solely dependent on a functional p53 pathway. It has demonstrated efficacy in both p53 wild-type and mutant cancer cell lines.[5][6][7] One of the alternative mechanisms proposed is the modulation of cholesterol transport through the degradation of ABCA1.[6] Additionally, this compound has been shown to antagonize the Mdm2-HIF1α axis, leading to a reduction in the levels of glycolytic enzymes, which is crucial for tumor cell survival, particularly under hypoxic conditions.[8][9]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound in various cancer models.

Table 1: In Vitro Antiproliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Incubation Time | Reference |

| H460 | Lung Cancer | Wild-Type | 3.9 | 48 hours | [1] |

| A549 | Lung Cancer | Wild-Type | 8.7 | 48 hours | [1] |

| HCT116 | Colon Cancer | Wild-Type | 0.97 | Not Specified | [10] |

| HCT116 | Colon Cancer | Null | 7.74 | Not Specified | [10] |

| OCI-AML-3 | Acute Myeloid Leukemia | Not Specified | 0.24 | 72 hours | [5] |

| MOLM-13 | Acute Myeloid Leukemia | Not Specified | 0.33 | 72 hours | [5] |

| NALM-6 | Acute Lymphoblastic Leukemia | Not Specified | 0.32 | 72 hours | [5] |

| REH | Acute Lymphoblastic Leukemia | Not Specified | 0.44 | 72 hours | [5] |

| Various | Mantle Cell Lymphoma & Multiple Myeloma | Wild-Type & Mutant | 0.25 - 3 | Not Specified | [6] |

| ALL Cell Line Panel | Acute Lymphoblastic Leukemia | Not Specified | Median: 0.85 | Not Specified | [7] |

Table 2: Radiosensitizing Effects of this compound

| Cell Line | Cancer Type | This compound Concentration (µM) | Radiation Dose (Gy) | Effect | Reference |

| H460 | Lung Cancer | 0.25 | Not Specified | Sensitivity-Enhancement Ratio: 1.18 | |

| A549 | Lung Cancer | 5 | Not Specified | Sensitivity-Enhancement Ratio: 1.36 | |

| HCT116 p53-WT | Colon Cancer | 0.5 | 2 | Surviving Fraction: 0.72 | [11] |

| HCT116 p53-null | Colon Cancer | 0.5 | 2 | Surviving Fraction: 0.97 | [11] |

| H460 Tumors | Lung Cancer | Not Specified | Not Specified | Dose Enhancement Factor: 1.9 | [11] |

| A549 Tumors | Lung Cancer | Not Specified | Not Specified | Dose Enhancement Factor: 1.6 | [11] |

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| Solid Tumor Xenografts (18 of 37) | Various | Not Specified | Significant differences in Event-Free Survival (EFS) distribution compared to control | [7] |

| Acute Lymphoblastic Leukemia (ALL) Xenografts (5 of 7) | ALL | 20 mg/kg, oral gavage, daily for 5 days, repeated for 6 weeks | Significant differences in EFS distribution compared to control | [5] |

| Solid Tumor Xenografts (4 of 37) | Various | Not Specified | Objective responses observed | [7] |

| ALL Xenografts (2 of 7) | ALL | Not Specified | Partial or Complete Response (PR or CR) | [7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of this compound.

Cell Viability and Proliferation Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

-

Protocol:

-

Cancer cell lines are maintained in RPMI 1640 medium supplemented with 10% heat-inactivated fetal calf serum (FCS).[5]

-

Cells are seeded in 96-well plates at an appropriate density.

-

The following day, cells are treated with a range of this compound concentrations (e.g., 0-10 µM or 0.5-50 µM).[5][10]

-

After a specified incubation period (e.g., 48 or 72 hours), cell viability is assessed using a standard method such as the MTT or MTS assay.[5][10]

-

The absorbance is read using a microplate reader, and the data is normalized to untreated controls.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

-

Clonogenic Survival Assay

-

Objective: To assess the long-term reproductive viability of cancer cells after treatment with this compound, alone or in combination with radiation.

-

Protocol:

-

Cells are seeded at a low density in 6-well plates to allow for colony formation.

-

Cells are treated with this compound at various concentrations for a defined period.

-

For combination studies, cells are irradiated with a specific dose of radiation (e.g., 2 Gy) during or after this compound treatment.[11]

-

The treatment medium is then replaced with fresh medium, and the cells are incubated for a period sufficient for colony formation (typically 10-14 days).

-

Colonies are fixed with a solution of methanol and acetic acid and stained with crystal violet.

-

Colonies containing at least 50 cells are counted.

-

The surviving fraction is calculated as the number of colonies formed in the treated group divided by the number of colonies formed in the untreated control group, corrected for the plating efficiency.

-

Western Blotting

-

Objective: To analyze the expression levels of key proteins in signaling pathways affected by this compound.

-

Protocol:

-

Cells are treated with this compound at the desired concentrations and time points.

-

Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against the proteins of interest (e.g., p53, p21, HDM2).[6][11]

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Protocol:

-

Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., CB17SC scid-/- female mice).[5]

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into control and treatment groups.

-

This compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., 20 mg/kg daily for 5 days, repeated for 6 weeks or 50 mg/kg).[5][10]

-

Tumor volume is measured regularly using calipers.

-

The efficacy of the treatment is assessed by comparing the tumor growth delay, event-free survival, or objective response rates between the treated and control groups.[5][7]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways modulated by this compound and a typical experimental workflow for its preclinical evaluation.

Caption: this compound's primary mechanism of action on the p53 pathway.

Caption: this compound's impact on the Mdm2-HIF1α signaling axis.

References

- 1. agouti-related-protein.com [agouti-related-protein.com]

- 2. qeios.com [qeios.com]

- 3. This compound | C21H20N4 | CID 11609586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Pharmacodynamics of JNJ-26854165 (Serdemetan): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26854165, also known as serdemetan, is a novel small molecule that has been investigated for its anticancer properties. Initially identified as an activator of the p53 tumor suppressor pathway, its mechanism of action is now understood to be more complex, involving dual pathways that impact cancer cell proliferation and survival. This technical guide provides an in-depth exploration of the pharmacodynamics of JNJ-26854165, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental evaluation.

Core Pharmacodynamics of JNJ-26854165

JNJ-26854165 exerts its anticancer effects through two primary mechanisms:

-

Inhibition of the HDM2-p53 Interaction: JNJ-26854165 was first characterized as an antagonist of the Human Double Minute 2 (HDM2) E3 ubiquitin ligase.[1][2] By inhibiting the interaction between HDM2 and the p53 tumor suppressor protein, JNJ-26854165 prevents the proteasomal degradation of p53.[3][4][5] This leads to the accumulation of p53 in the nucleus, subsequent activation of p53-mediated gene transcription, and induction of apoptosis or cell cycle arrest in cancer cells with wild-type p53.[1][6]

-

Inhibition of Cholesterol Transport and ABCA1 Degradation: More recent studies have revealed a novel, p53-independent mechanism of action. JNJ-26854165 has been shown to inhibit cholesterol transport within cancer cells, leading to the accumulation of cholesterol in late endosomes/lysosomes.[7] This disruption of cholesterol homeostasis is associated with the degradation of the ATP-binding cassette transporter A1 (ABCA1), a key regulator of cholesterol efflux.[7] This alternative pathway contributes to the cytotoxic effects of JNJ-26854165, even in cancer cells with mutant or null p53 status.[7]

Quantitative Analysis of In Vitro and In Vivo Activity

The following tables summarize the quantitative data on the efficacy of JNJ-26854165 from various preclinical and clinical studies.

Table 1: In Vitro Antiproliferative Activity of JNJ-26854165 in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Assay Duration | Reference |

| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 0.24 | 72 hours | [1] |

| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 0.33 | 72 hours | [1] |

| NALM-6 | Acute Lymphoblastic Leukemia | Wild-Type | 0.32 | 72 hours | [1] |

| REH | Acute Lymphoblastic Leukemia | Wild-Type | 0.44 | 72 hours | [1] |

| H460 | Non-Small Cell Lung Cancer | Wild-Type | 3.9 | 48 hours | [3] |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | 8.7 | 48 hours | [3] |

| HCT116 | Colon Cancer | Wild-Type | 0.97 | Not Specified | [8] |

| HCT116 p53-/- | Colon Cancer | Null | 7.74 | Not Specified | [8] |

| MAVER-1 | Mantle Cell Lymphoma | Mutant | 0.83 - 2.23 | Not Specified | [7] |

| JeKo-1 | Mantle Cell Lymphoma | Mutant | 0.83 - 2.23 | Not Specified | [7] |

| MM1.S | Multiple Myeloma | Wild-Type | 1.43 - 2.22 | Not Specified | [7] |

| RPMI-8226 | Multiple Myeloma | Mutant | 2.37 - 2.48 | Not Specified | [7] |

Table 2: In Vivo Efficacy of JNJ-26854165 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| H460 | Non-Small Cell Lung Cancer | 50 mg/kg | Enhanced radiation-induced tumor growth delay | [8] |

| A549 | Non-Small Cell Lung Cancer | 50 mg/kg | Enhanced radiation-induced tumor growth delay | [8] |

| Solid Tumor Xenografts (various) | Various | 20 mg/kg, oral gavage, daily for 5 days, repeated for 6 weeks | Significant differences in event-free survival distribution in 18 of 37 solid tumors | [6] |

| ALL Xenografts | Acute Lymphoblastic Leukemia | 20 mg/kg, oral gavage, daily for 5 days, repeated for 6 weeks | Significant differences in event-free survival distribution in 5 of 7 ALL xenografts | [6] |

Table 3: Phase I Clinical Trial Pharmacodynamic and Safety Data

| Parameter | Value/Observation | Reference |

| Maximum Tolerated Dose (MTD) | 350 mg once daily | [9] |

| Dose-Limiting Toxicity (DLT) | Grade 3 QTc prolongation | [9] |

| Pharmacodynamic Effect | Dose- and exposure-dependent p53 induction in skin biopsies | [9] |

| Clinical Activity | One partial response in a breast cancer patient; stable disease in 38.6% of patients | [9] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of JNJ-26854165

The following diagram illustrates the dual mechanisms of action of JNJ-26854165.

Experimental Workflow for In Vitro Evaluation

The diagram below outlines a typical workflow for assessing the in vitro pharmacodynamics of JNJ-26854165.

Detailed Experimental Protocols

Cell Viability Assay (WST-1)

This protocol is a generalized procedure for assessing cell viability and proliferation using a WST-1 assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of JNJ-26854165 in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the JNJ-26854165 dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a sufficient color change is observed.

-

Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of 620-690 nm to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol outlines the general steps for detecting protein expression levels.

-

Cell Lysis: After treatment with JNJ-26854165, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, HDM2, p21, ABCA1, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment.

-

Cell Plating: Plate a known number of single cells into 6-well plates. The number of cells plated will depend on the expected survival fraction for each treatment condition.

-

Treatment: Allow the cells to attach for 24 hours, then treat with various concentrations of JNJ-26854165, with or without radiation.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Fixing and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of JNJ-26854165.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer JNJ-26854165 or vehicle control orally or via the desired route according to the specified dosing schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Data Analysis: Analyze the tumor growth delay, tumor growth inhibition, and any other relevant endpoints.

Conclusion

JNJ-26854165 (this compound) is a multifaceted anticancer agent with a pharmacodynamic profile characterized by its ability to modulate both the p53 pathway and cellular cholesterol metabolism. Its activity in both p53 wild-type and mutant cancer cells highlights its potential for broader therapeutic application. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and understand the intricate mechanisms of JNJ-26854165. Further exploration of its dual mechanisms of action may unveil novel therapeutic strategies and combination therapies for a range of malignancies.

References

- 1. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. cellbiologics.com [cellbiologics.com]

- 8. researchgate.net [researchgate.net]

- 9. Transport Assays for Sterol-binding Proteins: Stopped-flow Fluorescence Methods for Investigating Intracellular Cholesterol Transport Mechanisms of NPC2 Protein - PMC [pmc.ncbi.nlm.nih.gov]

Serdemetan's Activity in p53-Mutant Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdemetan (JNJ-26854165) is a small molecule initially developed as an antagonist of the E3 ubiquitin ligase Human Double Minute 2 (HDM2), with the therapeutic goal of stabilizing and reactivating the p53 tumor suppressor protein.[1][2] While demonstrating activity in p53 wild-type cancers, this compound has also exhibited potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines harboring p53 mutations.[3][4] This suggests that its mechanism of action extends beyond simple p53 reactivation, making it a compound of significant interest for tumors that have lost p53 function.

This technical guide provides an in-depth overview of this compound's activity in p53-mutant cancer cell lines, focusing on its p53-independent mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound in various p53-mutant and p53-wild-type cancer cell lines, providing a comparative view of its cytotoxic activity.

Table 1: IC50 Values of this compound in p53-Mutant Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation |

| MAVER-1 | Mantle Cell Lymphoma | Mutant | 0.83 | [3] |

| JeKo-1 | Mantle Cell Lymphoma | Mutant | 2.23 | [3] |

| U266 | Multiple Myeloma | Mutant | 2.37 | [3] |

| OPM-2 | Multiple Myeloma | Mutant | 2.48 | [3] |

| RPMI 8226 | Multiple Myeloma | Mutant | Not specified | [3] |

| 293T | Epithelial | Mutant | 1.59 | [3] |

| U373 | Glioblastoma | Gain-of-function mutant | Not specified | [5] |

| p53-null-HCT116 | Colorectal Carcinoma | Null | 7.74 | [6] |

Table 2: IC50 Values of this compound in p53-Wild-Type Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation |

| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 0.24 | [7] |

| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 0.33 | [7] |

| NALM-6 | Acute Lymphoblastic Leukemia | Wild-Type | 0.32 | [7] |

| REH | Acute Lymphoblastic Leukemia | Wild-Type | 0.44 | [7] |

| GRANTA-519 | Mantle Cell Lymphoma | Wild-Type | 0.25 | [3] |

| MM1.S | Multiple Myeloma | Wild-Type | 1.43 | [3] |

| H929 | Multiple Myeloma | Wild-Type | 2.22 | [3] |

| H460 | Non-Small Cell Lung Cancer | Wild-Type | 3.9 | [6] |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | 8.7 | [6] |

| p53-WT-HCT116 | Colorectal Carcinoma | Wild-Type | 0.97 | [6] |

| U87MG | Glioblastoma | Wild-Type | Not specified | [5] |

| SF767 | Glioblastoma | Wild-Type | Not specified | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][8]

Materials:

-

p53-mutant cancer cell lines

-

Complete cell culture medium

-

This compound (JNJ-26854165)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the no-cell control from all other values. Express the results as a percentage of the vehicle-treated control. The IC50 value can be calculated using non-linear regression analysis.

MTT Assay Workflow for Cell Viability Assessment.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][5]

Materials:

-

p53-mutant cancer cell lines treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration to induce apoptosis.

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture medium containing any floating cells.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

References

- 1. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. bosterbio.com [bosterbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Methodological & Application

Application Note: Serdemetan In Vitro Cell Proliferation Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serdemetan (also known as JNJ-26854165) is a small-molecule antagonist of the Human Double Minute 2 (HDM2) protein, a critical negative regulator of the p53 tumor suppressor.[1][2][3] In many cancers, HDM2 (also referred to as MDM2) is overexpressed, leading to the excessive degradation of p53 and enabling unchecked cell proliferation and survival.[2][4] this compound disrupts the HDM2-p53 interaction, preventing the proteasomal degradation of p53.[5] This leads to the accumulation and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and inhibition of proliferation in cancer cells.[6][7] This application note provides a detailed protocol for assessing the anti-proliferative effects of this compound in vitro using a WST-1-based cell proliferation assay.

Mechanism of Action: The this compound-p53 Signaling Pathway

This compound functions by binding to the HDM2 protein, thereby blocking its E3 ubiquitin ligase activity towards p53.[5][6] In unstressed cells, HDM2 continuously ubiquitinates p53, targeting it for destruction by the proteasome. By inhibiting this interaction, this compound stabilizes p53, allowing its concentration to rise within the nucleus.[1][2] Elevated p53 acts as a transcription factor, activating downstream target genes such as CDKN1A (encoding p21), which mediates cell cycle arrest, and other genes that initiate the apoptotic cascade.[7][8] While its primary activity is observed in p53 wild-type cells, this compound has also demonstrated efficacy in some p53-mutant models, suggesting potential alternative mechanisms of action.[9][10]

Caption: this compound inhibits HDM2, stabilizing p53 and promoting cell cycle arrest and apoptosis.

Quantitative Data Summary

The inhibitory concentration 50 (IC50) values of this compound vary across different cancer cell lines and incubation times. The following table summarizes reported IC50 values from in vitro studies.

| Cell Line | Cancer Type | p53 Status | Incubation Time | IC50 (µM) | Reference |

| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 72 hours | 0.24 | [6] |

| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 72 hours | 0.33 | [6] |

| NALM-6 | B-cell Precursor Leukemia | Wild-Type | 72 hours | 0.32 | [6] |

| REH | B-cell Precursor Leukemia | Wild-Type | 72 hours | 0.44 | [6] |

| Various MCL & MM | Mantle Cell Lymphoma & Multiple Myeloma | WT & Mutant | 72 hours | 0.25 - 3.0 | [9] |

| KU-19-19 | Bladder Carcinoma | Wild-Type | Not Specified | 0.93 | [6] |

| H4 | Neuroglioma | Wild-Type | Not Specified | 1.07 | [6] |

| KGN | Granulosa Cell Tumor | Wild-Type | Not Specified | 1.62 | [6] |

Experimental Protocol: WST-1 Cell Proliferation Assay

This protocol details a method to determine the effect of this compound on the proliferation of adherent or suspension cancer cells using a Water-Soluble Tetrazolium salt (WST-1) assay.[9] This colorimetric assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells in the culture.

Materials and Reagents

-

This compound (JNJ-26854165)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Selected cancer cell line (e.g., HCT116, A549, MOLM-13)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

WST-1 reagent

-

Sterile 96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at ~450 nm)

-

Humidified incubator (37°C, 5% CO₂)

Protocol Steps

-

Cell Seeding:

-

Adherent Cells: Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer). Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Suspension Cells: Perform a cell count directly from the culture flask. Dilute the cell suspension to a final concentration of 2 x 10⁵ cells/mL. Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.

-

Include wells for "cells only" (positive control) and "medium only" (background control).

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach (for adherent lines) and resume exponential growth.

-

-

Preparation of this compound Dilutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform a serial dilution of the stock solution in complete culture medium to create 2X working concentrations. For example, to achieve final concentrations of 0.1, 0.3, 1, 3, and 10 µM, prepare 2X solutions of 0.2, 0.6, 2, 6, and 20 µM.

-

Prepare a vehicle control (e.g., 0.1% DMSO in medium) at the same final DMSO concentration as the highest drug concentration.

-

-

Cell Treatment:

-

After the 24-hour pre-incubation, carefully add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. This will bring the total volume in each well to 200 µL and dilute the drug to the final 1X concentration.

-

Treat each concentration in triplicate or quadruplicate for statistical significance.

-

Return the plate to the incubator for 72 hours (or desired time point).[6][9]

-

-

WST-1 Assay and Measurement:

-

After the incubation period, add 20 µL of WST-1 reagent to each well, including the background control wells.

-

Gently mix the plate by tapping it on the side.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized based on the cell line's metabolic activity. Monitor the color change in the vehicle control wells; the reaction is complete when they have turned a distinct orange/red color.

-

Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of ~650 nm can be used to subtract background noise.

-

-

Data Analysis:

-

Subtract the average absorbance of the "medium only" (background) wells from all other wells.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Plot the % Viability against the log of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to calculate the IC50 value.

-

Caption: Workflow for the this compound in vitro cell proliferation (WST-1) assay.

References

- 1. Facebook [cancer.gov]

- 2. qeios.com [qeios.com]

- 3. apexbt.com [apexbt.com]

- 4. Cytotoxic effect of a non-peptidic small molecular inhibitor of the p53-HDM2 interaction on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agouti-related-protein.com [agouti-related-protein.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of p53 Activation by Serdemetan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdemetan (JNJ-26854165) is a small-molecule antagonist of the Human Double Minute 2 (HDM2) ubiquitin ligase, a critical negative regulator of the p53 tumor suppressor protein.[1][2] By inhibiting the interaction between MDM2 and p53, this compound prevents the proteasomal degradation of p53, leading to its accumulation and subsequent activation of downstream signaling pathways that can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4] Western blot analysis is a fundamental technique to elucidate the molecular mechanism of this compound by quantifying the changes in protein expression levels of p53 and its key downstream targets.

These application notes provide a comprehensive guide to utilizing Western blot for the analysis of p53 pathway activation by this compound, including detailed protocols, data presentation guidelines, and visual representations of the underlying biological processes and experimental workflows.